5-Bromoundecane

Description

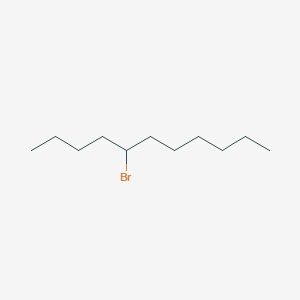

5-Bromoundecane (CAS: 5447-45-0) is a brominated alkane with the molecular formula C₁₁H₂₃Br, consisting of an 11-carbon chain (undecane) substituted with a bromine atom at the fifth carbon position. This structural arrangement classifies it as a secondary alkyl bromide. It is primarily used in organic synthesis as an alkylating agent or intermediate for generating functionalized hydrocarbons. Its applications span pharmaceuticals, agrochemicals, and materials science, though specific industrial uses are less documented in the provided sources .

Properties

CAS No. |

5447-45-0 |

|---|---|

Molecular Formula |

C11H23Br |

Molecular Weight |

235.20 g/mol |

IUPAC Name |

5-bromoundecane |

InChI |

InChI=1S/C11H23Br/c1-3-5-7-8-10-11(12)9-6-4-2/h11H,3-10H2,1-2H3 |

InChI Key |

IIUMAVGDCSJZGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)Br |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via 5-Haloundecanol or 5-Tosylundecanol

A more selective approach involves the preparation of 5-hydroxyundecane derivatives followed by conversion to the bromide via nucleophilic substitution:

- Step 1: Synthesis of 5-hydroxyundecane (5-undecanol) via hydroboration-oxidation of 5-undecene or other methods.

- Step 2: Conversion of 5-hydroxyundecane to this compound using reagents such as phosphorus tribromide (PBr3), hydrobromic acid (HBr), or triphenylphosphine with bromine sources.

This method offers regioselectivity and good yields.

Bromination via Decarboxylation of 5-Bromoundecanoic Acid

A patented process (US10399917B2) describes the preparation of organic bromides via decarboxylation of corresponding carboxylic acids. In this context, 5-bromoundecanoic acid can be converted to this compound by thermal or catalytic decarboxylation under controlled conditions.

- This method involves the use of suitable catalysts and solvents such as dichloromethane (DCM) and can be optimized for yield and purity.

- The process benefits from the availability of 5-bromoundecanoic acid as a precursor and allows for a clean conversion to the alkyl bromide.

Synthesis via Lithium Acetylide and Alkyl Bromide Coupling

Though more relevant to alkynes, a related method involves the reaction of lithium acetylide complexes with bromoalkanes to form alkynes, which can be further manipulated to yield bromoalkanes after hydrogenation and functional group transformations. This approach is more complex and less direct for this compound but is noted in related literature.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Reagents/Conditions | Selectivity | Yield (%) | Notes |

|---|---|---|---|---|---|

| Radical Bromination | Undecane | Br2, light or heat | Low (mixture) | Variable (30-50) | Non-selective; multiple isomers formed |

| Nucleophilic Substitution on 5-Hydroxyundecane | 5-Hydroxyundecane | PBr3 or HBr | High | 70-90 | Regioselective; common synthetic route |

| Decarboxylation of 5-Bromoundecanoic Acid | 5-Bromoundecanoic acid | Catalysts, heat, solvents (e.g., DCM) | High | 75-85 | Patent-protected process; scalable |

| Lithium Acetylide Coupling (Indirect) | Lithium acetylide + 1-bromoalkane | Dry DMSO, nitrogen atmosphere, room temp | Moderate | 60-80 | More complex; used for related compounds |

Chemical Reactions Analysis

Types of Reactions: 5-Bromoundecane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) will yield 5-cyanoundecane.

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form undecene.

Grignard Reagent Formation: Reacting this compound with magnesium in anhydrous ether forms the corresponding Grignard reagent, which can be used in various carbon-carbon bond-forming reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), dimethyl sulfoxide (DMSO).

Elimination Reactions: Potassium tert-butoxide (t-BuOK), ethanol.

Grignard Reagent Formation: Magnesium (Mg), anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: 5-cyanoundecane, 5-hydroxyundecane.

Elimination Reactions: Undecene.

Grignard Reagent Formation: 5-undecylmagnesium bromide.

Scientific Research Applications

Chemistry: 5-Bromoundecane is widely used in organic synthesis as an intermediate for the preparation of various compounds. It is particularly useful in the formation of Grignard reagents, which are essential for carbon-carbon bond formation in organic chemistry .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the synthesis of bioactive molecules and pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its reactivity makes it a valuable building block for various chemical processes .

Mechanism of Action

The mechanism of action of 5-bromoundecane primarily involves its reactivity as a bromoalkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. In the formation of Grignard reagents, the bromine atom is replaced by a magnesium atom, forming a highly reactive organomagnesium compound that can participate in various carbon-carbon bond-forming reactions .

Comparison with Similar Compounds

Structural Differences :

Physical Properties :

- While exact melting/boiling points are unavailable in the provided evidence, the longer distance between bromine and the chain’s end in this compound likely reduces its polarity slightly compared to 1-Bromoundecane.

2-Bromoundecane (CAS: 39563-54-7)

Structural Differences :

- Bromine is positioned at the second carbon, classifying it as a primary bromide (similar to 1-Bromoundecane) but with a marginally longer carbon chain separating the halogen from the terminal methyl group.

5-(Bromomethyl)undecane (CAS: 85531-02-8)

Structural Differences :

- Features a bromomethyl (-CH₂Br) group branched at the fifth carbon, resulting in a molecular formula of C₁₂H₂₅Br (vs. C₁₁H₂₃Br for this compound).

- The branched structure alters steric and electronic properties compared to linear this compound.

Research and Industrial Implications

- This compound’s Secondary Reactivity : Its slower SN2 kinetics make it suitable for reactions requiring controlled alkylation, such as synthesizing sterically hindered intermediates.

- Functional Comparisons :

Biological Activity

5-Bromoundecane is a brominated alkane that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This compound's biological activity has been explored in several studies, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

This compound (C11H23Br) is characterized by a long hydrophobic carbon chain with a bromine atom attached to the fifth carbon. This structure contributes to its unique biological activities, which are influenced by the length of the carbon chain and the presence of the bromine atom.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various brominated compounds demonstrated that those with longer alkyl chains, including this compound, showed enhanced activity against Gram-positive bacteria compared to their Gram-negative counterparts. The mechanism of action is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of the compound.

Table 1: Antimicrobial Activity of Brominated Compounds

| Compound | Structure | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|---|

| This compound | C11H23Br | High | Low |

| 1-Bromodecane | C10H21Br | Moderate | Low |

| 1-Bromooctane | C8H17Br | Low | Very Low |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In one study, exposure to this compound resulted in a dose-dependent increase in cell death among lung cancer cells. The proposed mechanism involves the induction of oxidative stress and subsequent apoptosis.

Case Study: Lung Cancer Cells

In a detailed investigation involving A549 lung cancer cells, it was found that treatment with sublethal concentrations of this compound led to significant DNA damage and cell cycle arrest. The activation of DNA damage response pathways was noted, which included the phosphorylation of Chk1 and Chk2 proteins, leading to increased p53 activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural characteristics. Studies suggest that the presence of the bromine atom enhances lipophilicity, which is crucial for membrane interaction and penetration. Additionally, variations in the length of the carbon chain can modulate its antimicrobial efficacy.

Table 2: Structure-Activity Relationship Insights

| Alkyl Chain Length | Lipophilicity | Antimicrobial Efficacy |

|---|---|---|

| C8 | Moderate | Low |

| C10 | High | Moderate |

| C11 | Very High | High |

Therapeutic Applications

Given its antimicrobial and cytotoxic properties, this compound holds potential as a therapeutic agent. Its application in developing new antibiotics or anticancer drugs is an area of ongoing research. The compound's ability to selectively target cancer cells while sparing normal cells presents a promising avenue for drug development.

Q & A

Q. What are the recommended safety protocols for handling 5-Bromoundecane in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, protocols for analogous brominated alkanes (e.g., 1-Bromoundecane) can be extrapolated. Key measures include:

- Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile), lab coats, and safety goggles. For prolonged exposure, consider full-body suits .

- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) in poorly ventilated areas .

- Environmental Controls : Avoid drainage system contamination; use fume hoods for volatile handling.

Note: Always consult Safety Data Sheets (SDS) for isomer-specific data and validate with institutional guidelines.

Q. What are the established synthetic routes for this compound, and how can purity be optimized?

- Methodological Answer : Common synthesis methods include:

- Radical Bromination : Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light.

- Electrophilic Substitution : Reaction of undecane with bromine in the presence of a Lewis acid catalyst (e.g., AlBr₃).

Purification : - Distillation : Fractional distillation at reduced pressure (target boiling point ~259°C, extrapolated from 1-Bromoundecane data) .

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate eluent) to remove byproducts.

Characterization : Validate purity via ¹H/¹³C NMR, GC-MS, and elemental analysis. For novel syntheses, provide full spectral data and reproducibility details per journal guidelines .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and stability of this compound under various conditions?

- Methodological Answer : Computational strategies include:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability and predict decomposition pathways.

- Molecular Dynamics (MD) : Simulate solvent interactions and phase behavior under temperature gradients.

- Reactivity Mapping : Use Fukui indices to identify electrophilic/nucleophilic sites for functionalization.

Framework Alignment: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate the computational hypothesis .

Q. What strategies can resolve contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer : Contradictions may arise from impurities, measurement techniques, or environmental variability. Mitigation approaches:

- Meta-Analysis : Systematically compare literature data using PRISMA guidelines, highlighting methodological disparities (e.g., calibration standards, instrument precision) .

- Experimental Replication : Reproduce studies under controlled conditions (e.g., standardized temperature/pressure) and publish raw data for transparency .

- Cross-Validation : Pair experimental results (e.g., DSC for melting point) with computational predictions (MD simulations) .

Example: If boiling point discrepancies exist, verify purity via GC-MS and compare with analogous bromoalkanes (see Table 1).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.